molecular formula C16H9Br B033193 1-Bromopyrene CAS No. 1714-29-0

1-Bromopyrene

Cat. No. B033193
Key on ui cas rn: 1714-29-0
M. Wt: 281.15 g/mol
InChI Key: HYGLETVERPVXOS-UHFFFAOYSA-N
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Patent
US06861163B2

Procedure details

1-Bromopyrene (2.00 g, 7.12 mmol) was dissolved in anhydrous THF (150 ml) and anhydrous ether (150 ml). The light yellow solution was cooled to −78° C. in nitrogen. n-Butyllithium (4.9 ml, 7.83 mmol) was slowly dripped into the solution. At this time, the solution became murky. This mixture was kept at −78° C. for ten minutes, 0° C. for ten minutes, and then −78° C. for thirty minutes. Then, triisopropyl borate (4.93 ml, 21.36 mmol) was slowly dripped into the solution, and the mixture was kept at −78° C. for thirty minutes. Finally, the mixture underwent reaction at room temperature for 1.5 days. Next, water was added into the reaction mixture, and the resulting mixture was stirred vigorously for one hour. The water layer and the organic layer were separated, the water layer was then extracted by ethyl ether (2×25 ml), and the organic layer was water washed (2×50 ml). The combined organic solution was contact with MgSO4 to remove water, then filtered, and concentrated on a rotary evaporator to obtain a pyreneboronic acid solid product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
4.93 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.CCOCC.C([Li])CCC.[B:28](OC(C)C)([O:33]C(C)C)[O:29]C(C)C>C1COCC1.O>[C:2]1([B:28]([OH:33])[OH:29])[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
4.93 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
This mixture was kept at −78° C. for ten minutes, 0° C. for ten minutes
WAIT
Type
WAIT
Details
−78° C. for thirty minutes
WAIT
Type
WAIT
Details
the mixture was kept at −78° C. for thirty minutes
CUSTOM
Type
CUSTOM
Details
Finally, the mixture underwent reaction at room temperature for 1.5 days
Duration
1.5 d
CUSTOM
Type
CUSTOM
Details
The water layer and the organic layer were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was then extracted by ethyl ether (2×25 ml)
WASH
Type
WASH
Details
washed (2×50 ml)
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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